N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule. It has a molecular formula of C13H13N5O2S, an average mass of 303.340 Da, and a monoisotopic mass of 303.079010 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring, a pyridazine ring, and a phenyl ring . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H13N5O2S, an average mass of 303.340 Da, and a monoisotopic mass of 303.079010 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .科学的研究の応用
- The compound has shown promise as an anti-inflammatory agent. Specifically, it can be used to prevent or treat pulmonary inflammation. Excessive inflammatory reactions play a crucial role in the development of various diseases, and inhibiting them is a research hotspot in life sciences and medicine .
- Beyond its anti-inflammatory effects, this compound has implications in lung cancer treatment. It not only inhibits excessive lung inflammatory reactions but also suppresses metastasis and infiltration of lung cancer cells .
- Heterobicyclic nitrogen systems containing 1,2,4-triazole derivatives (similar to our compound) have demonstrated antimicrobial properties. While specific studies on our compound are limited, this broader class of molecules has been investigated for their antibacterial and antiviral activities .
- In a related context, the compound’s analogs (fused 1,2,4-triazines) have exhibited cytotoxic activity against cancer cells. Notably, certain derivatives showed potent inhibition of MDA-MB-231 breast cancer cells and MCF-7 breast cancer cells .
Anti-Inflammatory Agents
Lung Cancer Treatment
Antimicrobial Activity
Cytotoxicity Against Cancer Cells
作用機序
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial agents .
Biochemical Pathways
The compound likely affects the biochemical pathways related to bacterial cell division due to its interaction with the Cell division protein ZipA . The downstream effects of this interaction could include disruption of cell division and growth, leading to the death of the bacteria.
Pharmacokinetics
It’s important to note that these properties, including absorption, distribution, metabolism, and excretion (adme), can significantly impact the bioavailability of the compound .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth and proliferation due to the disruption of cell division . This could potentially make the compound effective as an antibacterial agent.
特性
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-14-25-26-19-7-6-17(27-29(14)19)15-2-4-16(5-3-15)24-21(30)18-12-20(23-13-22-18)28-8-10-31-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRFIGNULFBRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。